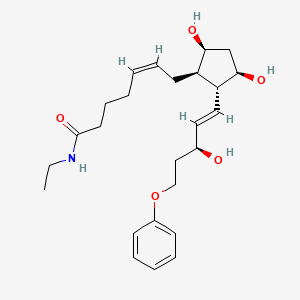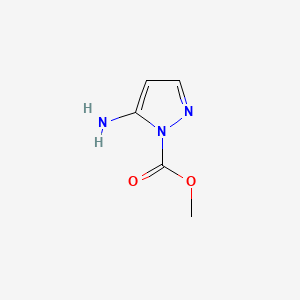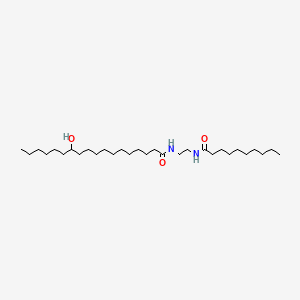
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, also known as BEHQ, is a synthetic compound that belongs to the family of quinolones. It has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one is not well understood. However, it is believed to act as a modulator of ion channels and to interact with proteins and lipids in membranes.
Biochemical and Physiological Effects:
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to interact with proteins and lipids in membranes, leading to changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one. One direction is the development of new synthetic methods for 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one and its derivatives. Another direction is the study of its potential as an anticancer agent and as a modulator of ion channels. Additionally, the study of its interactions with proteins and lipids in membranes could lead to a better understanding of membrane structure and function. Finally, the use of 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one as a building block for the synthesis of functional materials could lead to the development of new materials with unique properties.
Métodos De Síntesis
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one can be synthesized by several methods, including the reaction of 3-butyl-4-hydroxyquinolin-2(1H)-one with ethyl iodide in the presence of a base, or the reaction of 3-butyl-4-chloroquinolin-2(1H)-one with ethyl hydroxide. The final product is obtained by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been used in various scientific research fields, including biochemistry, pharmacology, and materials science. In biochemistry, 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been used as a fluorescent probe to study the interaction of proteins with lipids and membranes. In pharmacology, 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been studied for its potential as an anticancer agent and as a modulator of ion channels. In materials science, 3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been used as a building block for the synthesis of metal-organic frameworks and other functional materials.
Propiedades
IUPAC Name |
3-butyl-1-ethyl-4-hydroxyquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-5-8-12-14(17)11-9-6-7-10-13(11)16(4-2)15(12)18/h6-7,9-10,17H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEAHUQFIHFGSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2N(C1=O)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716130 |
Source


|
| Record name | 3-Butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |
CAS RN |
144603-03-2 |
Source


|
| Record name | 3-Butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B582793.png)





![(3S,6R)-3,4,5-Trihydroxy-6-[3-(1-nitrosopiperidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylic acid](/img/structure/B582805.png)